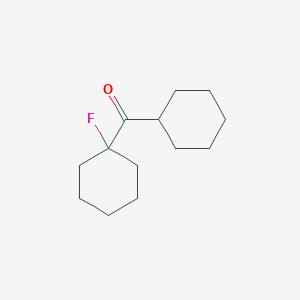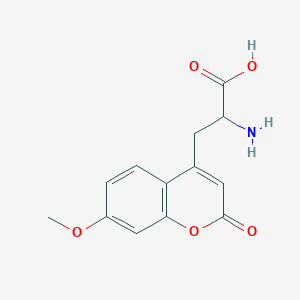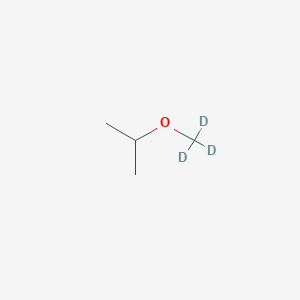
O-Desmethyl Tramadol Hydrochloride
概要
説明
O-Desmethyl-cis-tramadol (hydrochloride) is an opioid analgesic and the primary active metabolite of the synthetic analgesic tramadol . It is structurally categorized as an opioid and has a significantly higher affinity for µ-opioid receptors compared to its parent compound . This compound is used primarily for research and forensic applications .
科学的研究の応用
O-Desmethyl-cis-tramadol (hydrochloride) has several scientific research applications, including:
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
O-Desmethyl Tramadol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors . The two enantiomers of this compound show quite distinct pharmacological profiles . Both (+) and (−)-O-Desmethyl Tramadol Hydrochloride are inactive as serotonin reuptake inhibitors , but (−)-O-Desmethyl Tramadol Hydrochloride retains activity as a norepinephrine reuptake inhibitor .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with about 300-fold higher affinity than the parent compound, tramadol . This affinity is still much weaker than that of morphine . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The mean elimination half-life is about 6 hours . The highest plasma this compound concentrations increased with increasing tramadol dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on cats, thermal threshold was significantly higher than the baseline value at 80 and 120 minutes for the 0.5 mg/kg dose, at 80 and from 120 to 360 minutes for the 2 mg/kg dose, from 40 to 360 minutes for the 3 mg/kg dose, and from 60 to 360 minutes for the 4 mg/kg dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Tramadol is demethylated by the liver enzyme CYP2D6 to this compound in the same way as codeine . Around 40% of the analgesic action is provided by this compound created by the rapid metabolism of tramadol in the liver via the cytochrome P450 enzyme CYP2D6 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly distributed in the body . Plasma protein binding is about 20% .
準備方法
O-デスメチル-シス-トラマドール(塩酸塩)の合成には、トラマドールの脱メチル化が含まれます。 このプロセスは、三臭化ホウ素や臭化水素などの脱メチル化剤を使用するなど、さまざまな合成経路を通じて達成できます . 反応条件は通常、母体化合物を適切な溶媒中で脱メチル化剤と還流させることを含み、その後、目的の生成物を単離するための精製工程が続きます . 工業的な生産方法は、よりスケーラブルで効率的なプロセスを含む場合がありますが、具体的な詳細は多くの場合、企業秘密です。
化学反応の分析
O-デスメチル-シス-トラマドール(塩酸塩)は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができ、対応するケトンまたはカルボン酸が生成されます.
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールやアミンが生成されます.
置換: 求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して行うことができ、さまざまな置換誘導体が生成されます.
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
O-デスメチル-シス-トラマドール(塩酸塩)には、次のようないくつかの科学研究への応用があります。
類似化合物との比較
O-デスメチル-シス-トラマドール(塩酸塩)は、µ-オピオイド受容体に対する高い親和性とセロトニン再取り込みの有意な阻害がない点でユニークです . 類似の化合物には、次のようなものがあります。
トラマドール: 母体化合物であり、µ-オピオイド受容体に対する親和性が低く、セロトニン再取り込みを阻害します.
N-デスメチル-シス-トラマドール: トラマドールの別の代謝物であり、異なる薬理学的特性を持っています.
O-デスメチルトラマドール-D6: 分析化学において内部標準として使用される重水素化アナログです.
これらの化合物は、受容体親和性、代謝経路、薬理学的効果が異なります。
特性
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185453-02-5 | |
| Record name | O-Desmethyl tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


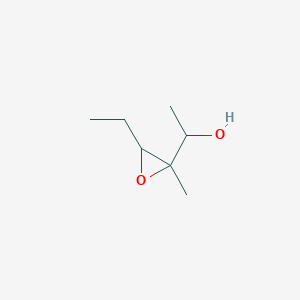
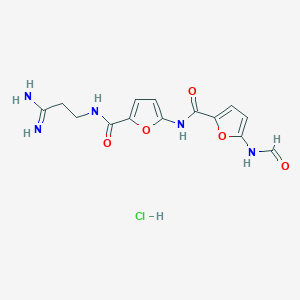
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)


![7-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B145440.png)
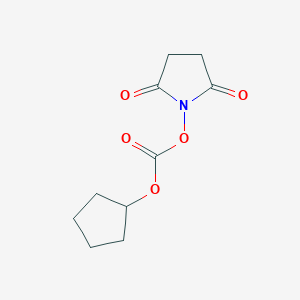

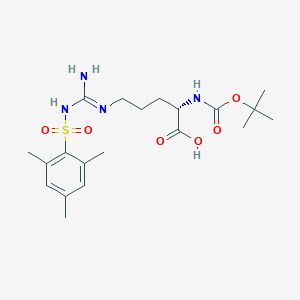

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
